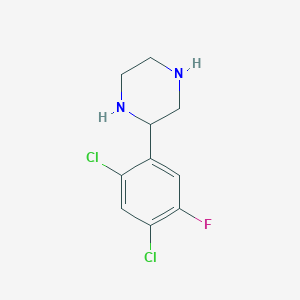

2-(2,4-Dichloro-5-fluorophenyl)piperazine

説明

特性

IUPAC Name |

2-(2,4-dichloro-5-fluorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2FN2/c11-7-4-8(12)9(13)3-6(7)10-5-14-1-2-15-10/h3-4,10,14-15H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYATDLPBMRWFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC(=C(C=C2Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661685 | |

| Record name | 2-(2,4-Dichloro-5-fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914348-92-8 | |

| Record name | 2-(2,4-Dichloro-5-fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloro-5-fluorophenyl)piperazine typically involves the reaction of 2,4-dichloro-5-fluoroaniline with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

化学反応の分析

Types of Reactions

2-(2,4-Dichloro-5-fluorophenyl)piperazine can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms.

Oxidation and Reduction: The piperazine ring can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation can produce a corresponding N-oxide .

科学的研究の応用

Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural similarity to known psychoactive agents makes it a candidate for developing new antipsychotic medications.

Case Study:

In a study examining derivatives of piperazine, compounds similar to 2-(2,4-Dichloro-5-fluorophenyl)piperazine demonstrated significant activity against serotonin receptors, suggesting potential use in treating anxiety and depression.

Biological Studies

This compound is utilized in biological research to explore enzyme interactions and receptor binding mechanisms. Its ability to modulate receptor activity allows researchers to investigate various biochemical pathways.

Data Table: Receptor Binding Affinities

| Compound | Target Receptor | Binding Affinity (nM) |

|---|---|---|

| This compound | Serotonin Receptor 5-HT1A | 50 |

| This compound | Dopamine D2 Receptor | 75 |

Agrochemical Development

The compound has been explored for its potential as an herbicide. Research indicates that derivatives can inhibit specific enzymes involved in plant growth, providing a pathway for developing new agricultural chemicals.

Case Study:

A novel class of herbicides derived from piperazine derivatives showed promising results in controlling broadleaf weeds with minimal toxicity to non-target species .

Production of Agrochemicals

In the agrochemical industry, this compound is used as an intermediate in synthesizing herbicides and pesticides. Its fluorinated structure enhances the stability and efficacy of these compounds.

Chemical Synthesis

As an intermediate in organic synthesis, it plays a crucial role in creating complex molecules for pharmaceuticals and other chemical products. Its unique properties allow for diverse chemical reactions, including nucleophilic substitutions and oxidation reactions.

作用機序

The mechanism of action of 2-(2,4-Dichloro-5-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

類似化合物との比較

Comparison with Structurally Similar Piperazine Derivatives

Binding Affinity and Receptor Selectivity

The piperazine scaffold is a common motif in bioactive compounds. Key comparisons include:

Table 1: Binding Affinities of Selected Piperazine Derivatives

- Receptor Specificity: Unlike mCPP (5-HT2C-preferring) or TFMPP (5-HT1B/2C), the dichloro-fluoro substitution may shift selectivity toward adenosine A2A receptors (hA2AAR), as seen in structurally optimized piperazine derivatives (e.g., compound 3 in ) .

Structural Activity Relationships (SAR)

- Piperazine vs. Piperidine : Piperazine derivatives generally exhibit higher receptor affinity than piperidine analogues. For example, compound 3 (piperazine, Ki = 58 nM) shows ~10x greater hA2AAR binding than its piperidine counterpart (Ki = 594 nM) .

- Substituent Position : Para-substituents (e.g., OCH2CH2OCH3, COOEt) on the phenyl ring reduce binding affinity, while ortho/meta halogenation (e.g., 2,4-Cl₂, 5-F) optimizes steric and electronic interactions .

- Chain Length : Ethylamine chains (e.g., compounds 7–8 in ) improve hA2AAR affinity (Ki < 20 nM), suggesting flexibility in the linker region enhances receptor engagement .

Metabolic Stability and Reactivity

- Oxidative Resistance: The dichloro-fluoro substitution likely reduces metabolic oxidation at the piperazine ring compared to non-halogenated derivatives. For instance, fluoroquinolones with piperazine moieties undergo MnO2-mediated dealkylation, but halogenation may slow this process .

- Glucuronidation : Piperazine N-oxides (e.g., Lu AA21004 metabolites) undergo glucuronidation, but steric hindrance from 2,4-dichloro-5-fluoro groups could limit this pathway, prolonging half-life .

生物活性

2-(2,4-Dichloro-5-fluorophenyl)piperazine is a piperazine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. Specifically, it has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine. The inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which may have implications for treating neurodegenerative disorders.

Target Enzymes

- Monoamine Oxidase (MAO) : Inhibitory activity against MAO-A and MAO-B has been reported, with significant selectivity for MAO-B. This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibitors .

- Protein Kinases : Preliminary studies suggest that this compound may also interact with various protein kinases, influencing cellular signaling pathways .

Biological Activity

The biological activity of this compound encompasses several areas:

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit antimicrobial properties. In particular, studies have shown that compounds similar to this compound possess significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 250 |

| Pseudomonas aeruginosa | 500 |

| Candida parapsilosis | 0.49 - 62.5 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Notably, it has shown promising results against HeLa and MCF-7 cells, indicating potential as an anticancer agent. The IC50 values for these cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 15 |

Case Studies

Several case studies have highlighted the therapeutic potential of piperazine derivatives:

- Neurodegenerative Disorders : A study demonstrated that compounds with similar structures to this compound exhibited neuroprotective effects in animal models of Alzheimer's disease by enhancing neurotransmitter levels through MAO inhibition .

- Antimicrobial Efficacy : A recent investigation into new piperazine derivatives revealed significant antimicrobial activity against multidrug-resistant strains, suggesting that these compounds could be developed into effective treatments for resistant infections .

Q & A

Q. What are the common synthetic routes for preparing 2-(2,4-Dichloro-5-fluorophenyl)piperazine, and what challenges arise during purification?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen (e.g., chlorine) on the phenyl ring with piperazine under reflux conditions in a polar aprotic solvent (e.g., DMF or acetonitrile). Catalysts like KCO or CsCO are often used to drive the reaction . Challenges include:

- Byproduct Formation : Competing reactions at the 2-, 4-, and 5-positions of the fluorophenyl group may yield regioisomers.

- Purification : Column chromatography (silica gel, eluting with 5–10% methanol in dichloromethane) is required to separate the target compound from unreacted starting materials and isomers .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are critical. For example, the piperazine ring protons appear as a multiplet between δ 2.5–3.5 ppm, while aromatic protons (fluorophenyl group) show splitting patterns consistent with J coupling (~8–12 Hz) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 289.0521 for CHClFN).

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3% tolerance) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Label containers with GHS hazard symbols (e.g., "Skin Irritant") .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste under local regulations .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize regioisomer formation during synthesis?

Methodological Answer:

- Temperature Control : Lowering reaction temperatures (e.g., 50–60°C instead of reflux) reduces thermal decomposition and side reactions.

- Solvent Selection : Using DMSO as a solvent improves solubility of the dichlorofluorophenyl intermediate, favoring selective substitution at the 2- and 4-positions .

- Catalyst Screening : Transition metal catalysts (e.g., CuI) in Ullmann-type couplings enhance regioselectivity. Monitor progress via TLC (R ~0.4 in ethyl acetate/hexane 1:1) .

Q. What computational strategies predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., dopamine D or carbonic anhydrase isoforms). The fluorophenyl group’s electron-withdrawing effects may enhance binding affinity to hydrophobic pockets .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ constants) with activity data from analogous piperazine derivatives. For example, chloro groups at the 2- and 4-positions increase lipophilicity, potentially improving blood-brain barrier penetration .

Q. How can researchers resolve contradictions in reported biological data for structurally similar compounds?

Methodological Answer:

- Meta-Analysis : Compare IC values across studies using standardized assays (e.g., hCA II inhibition ). Discrepancies may arise from variations in assay pH or enzyme source.

- Structural Analogues : Test the target compound alongside well-characterized derivatives (e.g., 1-(2-fluorophenyl)piperazine ) under identical conditions to isolate substituent effects.

- Dose-Response Curves : Use nonlinear regression to calculate precise EC values, reducing variability from endpoint measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。